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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

This guide provides a detailed comparison of the ketohexokinase (KHK) inhibitor PF-06835919
and its downstream metabolic effects. It is intended for researchers, scientists, and

professionals in drug development interested in the therapeutic potential of targeting fructose

metabolism for metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD) and

Non-Alcoholic Steatohepatitis (NASH).

PF-06835919 is a potent and selective inhibitor of ketohexokinase, the primary enzyme

responsible for fructose metabolism.[1][2] By blocking this enzyme, PF-06835919 aims to

mitigate the detrimental metabolic consequences of excessive fructose consumption, which

include increased de novo lipogenesis (DNL), insulin resistance, and hepatic steatosis.[2][3]

This guide compares the effects of pharmacological KHK inhibition by PF-06835919 with

genetic knockdown of KHK, providing insights into their distinct mechanisms and downstream

metabolic consequences.

Mechanism of Action: Targeting Fructose
Metabolism
Fructose metabolism is primarily initiated by the enzyme ketohexokinase (KHK), which

phosphorylates fructose to fructose-1-phosphate (F1P).[4][5] This step is crucial as it traps

fructose within the cell for further metabolism. PF-06835919 is a potent inhibitor of both KHK-C

and KHK-A isoforms, with IC50 values of 8.4 nM and 66 nM, respectively.[1] By inhibiting KHK,

PF-06835919 blocks the conversion of fructose to F1P, leading to a decrease in downstream

metabolic processes like de novo lipogenesis and an increase in urinary fructose excretion.[6]
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919.

Comparative Analysis: PF-06835919 vs. KHK
Knockdown
A key area of investigation is understanding the differences between pharmacological inhibition

and genetic knockdown of KHK. Studies have revealed that while both approaches can

improve liver steatosis, they do so through substantially different mechanisms.[4][7]

Feature
PF-06835919 (KHK
Inhibition)

KHK Knockdown (siRNA)

Primary Mechanism
Increases fatty acid oxidation

(FAO) pathway.[4][7]

Decreases de novo

lipogenesis (DNL) pathway.[4]

[7]

Effect on Fructolysis
Partially reduces hepatic

fructolysis.[7]

Completely prevents hepatic

fructolysis.[7]

Glucose Tolerance Impaired glucose tolerance.[7] Improved glucose tolerance.[7]

Glycogen Accumulation

Leads to glycogen

accumulation and

hepatomegaly.[7]

No significant effect on

glycogen accumulation.

Gene Expression
Upregulates genes involved in

FAO (e.g., Acot2, Acox1).[4]

Profoundly downregulates the

DNL pathway regulated by

ChREBP.[4]
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Metabolomics Analysis of Downstream Effects
Metabolomic studies have been crucial in elucidating the downstream effects of PF-06835919.

These analyses have confirmed the inhibition of KHK and revealed broader changes in hepatic

metabolism.[2][8]

Metabolite Class Effect of PF-06835919 Treatment

Acylcarnitines

Increased levels of short-chain acylcarnitines

and a decrease in long-chain acylcarnitines,

suggesting enhanced fatty acid oxidation.[7]

Coenzymes Increase in acetyl-CoA and coenzyme A.[7]

Fatty Acids

A study comparing KHK inhibition to KHK

knockdown showed that the knockdown group

had an increase in mono- and polyunsaturated

fatty acids.[7]

Fructose

Dose-dependent increases in urinary fructose,

consistent with decreased fructose metabolism.

[6]

Experimental Protocols
This section details a representative experimental protocol for assessing the metabolomic

effects of PF-06835919 in a preclinical model.

Objective: To evaluate the effect of PF-06835919 on hepatic metabolism in rats fed a high-

fructose diet.

Methodology:

Animal Model: Male Sprague Dawley rats are used for the study.

Diet: Animals are fed either a standard chow diet or a high-fructose diet (e.g., 30% fructose).

[3]
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Drug Administration: PF-06835919 is administered orally, twice daily, to ensure adequate

exposure.[6] A vehicle control group receives the formulation without the active compound.

Sample Collection: After the treatment period, animals are euthanized, and liver tissue is

collected for metabolomic analysis.

Metabolite Extraction: A standardized solvent extraction method is used to isolate

metabolites from the liver tissue.

Mass Spectrometry: The extracted metabolites are analyzed using mass spectrometry (MS)

to identify and quantify a wide range of small molecules.[7]

Data Analysis: The resulting data is processed to identify statistically significant changes in

metabolite levels between the treatment and control groups.
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Caption: A typical experimental workflow for metabolomics analysis.
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PF-06835919 is a potent inhibitor of KHK that has demonstrated the ability to reverse fructose-

induced metabolic dysfunction in preclinical models.[2][3] Metabolomic analyses have been

instrumental in revealing the downstream effects of KHK inhibition, highlighting a distinct

mechanism compared to genetic knockdown of the enzyme. While both approaches can

ameliorate hepatic steatosis, PF-06835919 primarily enhances fatty acid oxidation, whereas

KHK knockdown suppresses de novo lipogenesis.[4][7] These findings have significant

implications for the development of KHK inhibitors as therapeutic agents for metabolic

diseases, underscoring the importance of understanding the nuanced metabolic consequences

of targeting specific enzymatic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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